(2-Bromoethoxy)cyclobutane
Overview
Description
Synthesis Analysis
Cyclobutanes can be synthesized through various methods. One such method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates .Molecular Structure Analysis
The molecular formula of (2-Bromoethoxy)cyclobutane is C6H11BrO, and its molecular weight is 179.06 g/mol .Chemical Reactions Analysis
Cyclobutanes can undergo various reactions. For example, they can be hydrogenated to produce saturated hydrocarbons . Also, they can undergo [2+2] cycloadditions, which are photochemically allowed but thermally forbidden .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Bioactive Cyclobutane-Containing Alkaloids
Research on natural cyclobutane-containing alkaloids and synthetic analogs from terrestrial and marine species reveals antimicrobial, antibacterial, anticancer, and other activities. These compounds' structures, origins, biosynthesis, photodimerization, and biological activities highlight the diverse applications of cyclobutane derivatives in developing potential therapeutic agents (Dembitsky, 2007).
Asymmetric Synthesis and Catalysis
Cobalt-catalyzed reactions involving cyclobutanes demonstrate the transformation of simple precursors into complex chiral molecules. This synthesis approach, leveraging ethylene and enynes, illustrates cyclobutanes' role in creating structurally complex molecules with potential pharmaceutical relevance (Pagar & RajanBabu, 2018).
Photocatalysis and [2+2] Cycloadditions
Visible light photocatalysis using ruthenium complexes and other photocatalysts enables efficient [2+2] enone cycloadditions, leading to cyclobutane products with excellent diastereoselectivity. These findings offer insights into using light-driven reactions to synthesize cyclobutane derivatives with precise control over the product's stereochemistry (Ischay et al., 2008).
Material Science and Thin Film Transistors
Chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines exhibit tunable molecular packing and function as n-type semiconductors in organic thin film transistors. The study of these compounds underscores the potential of cyclobutane derivatives in electronic and optoelectronic devices (Yang et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclobutane derivatives, which (2-bromoethoxy)cyclobutane is a part of, are known to have diverse biological effects and are prevalent in various drugs and drug prototypes .
Mode of Action
This compound, like other cyclobutane derivatives, is synthesized through [2+2] cycloaddition reactions . This is a chemical reaction where two alkenes or alkynes combine to form a cyclobutane .
Biochemical Pathways
Cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, indicating the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve adme properties .
Result of Action
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Action Environment
Advancements in the [2 + 2] cycloaddition methodology and a deeper comprehension of the cyclobutane chemistry have facilitated the exploration of their chemical space and biological activity .
Properties
IUPAC Name |
2-bromoethoxycyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-5-8-6-2-1-3-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGJSQPKPOTIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248321-92-7 | |
Record name | (2-bromoethoxy)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.